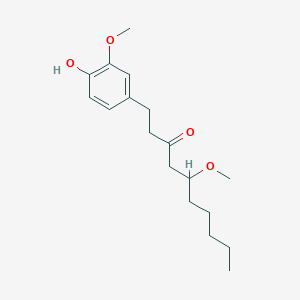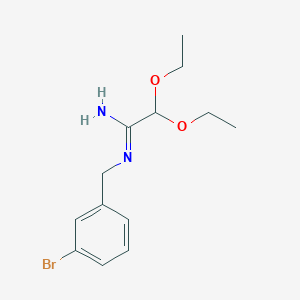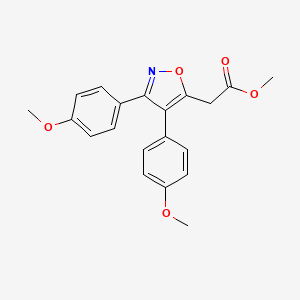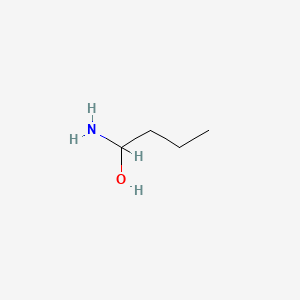
ethyl 2-ethenylcyclopropane-1-carboxylate
Übersicht
Beschreibung
ethyl 2-ethenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is esterified with ethanol, and the cyclopropane ring is substituted with an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester typically involves the esterification of cyclopropanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of cyclopropanecarboxylic acid and ethanol to a reactor containing the acid catalyst, followed by separation and purification of the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-ethenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic addition reactions can be carried out using reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid, 2-ethenyl-.
Reduction: Formation of cyclopropanemethanol, 2-ethenyl-.
Substitution: Formation of halogenated derivatives of the original ester.
Wissenschaftliche Forschungsanwendungen
ethyl 2-ethenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester: Similar structure but with a methyl group instead of an ethenyl group.
Cyclopentanecarboxylic acid, ethyl ester: Contains a cyclopentane ring instead of a cyclopropane ring.
Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Contains a methoxy and phenyl group instead of an ethenyl group.
Uniqueness
ethyl 2-ethenylcyclopropane-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The strained cyclopropane ring also contributes to its unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
3278-21-5 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
ethyl 2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-3-6-5-7(6)8(9)10-4-2/h3,6-7H,1,4-5H2,2H3 |
InChI-Schlüssel |
RKAUCEKHTPZRLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC1C=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(Aminooxy)ethyl]morpholine dihydrochloride](/img/structure/B8737903.png)





